N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide
Description
This compound features a pyrrole core substituted with a benzyl group at position 1, a 4-methoxyphenylsulfonyl moiety at position 3, and methyl groups at positions 4 and 3. Structural determination of such compounds typically employs X-ray crystallography using programs like SHELXL and visualization tools like WinGX/ORTEP .
Properties
Molecular Formula |
C24H28N2O4S |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-[1-benzyl-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]butanamide |
InChI |
InChI=1S/C24H28N2O4S/c1-5-9-22(27)25-24-23(31(28,29)21-14-12-20(30-4)13-15-21)17(2)18(3)26(24)16-19-10-7-6-8-11-19/h6-8,10-15H,5,9,16H2,1-4H3,(H,25,27) |
InChI Key |
JANSMUOUBAEOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C(=C(N1CC2=CC=CC=C2)C)C)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts acylation to introduce the benzyl group, followed by sulfonylation to attach the methoxyphenylsulfonyl group. The final step involves the formation of the pyrrole ring and the attachment of the butanamide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of protecting groups and catalysts is common to prevent side reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the benzyl and methoxyphenylsulfonyl groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and catalysts such as palladium. Reaction conditions typically involve controlled temperatures and pressures to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Sulfonamide-Butanamide Motifs
a. N1-Butyryl-N4-valeroylsulfamethazine (Compound 38)
- Structure : Combines a sulfamethazine backbone (pyrimidinyl-sulfonamide) with butyryl and valeroyl acyl groups.
- Key Properties :
- Melting point: 176–177 °C.
- IR peaks: 1674 cm⁻¹ (amide C=O), 1161 cm⁻¹ (SO₂NH).
- Comparison: The target compound lacks the pyrimidine ring but shares the sulfonamide and butanamide functionalities.
b. 4-Methoxybutyrylfentanyl
- Structure : Features a piperidinyl core with a 4-methoxyphenylbutanamide group.
- Key Properties :
- Appearance: White powder.
- Pharmacological activity: Opioid receptor agonist (fentanyl analog).
- Comparison : While both compounds share a 4-methoxyphenylbutanamide moiety, the target compound’s pyrrole-sulfonamide scaffold diverges significantly. This structural difference likely directs the target away from opioid activity and toward alternative biological targets.
Sulfonamide Derivatives with Heterocyclic Cores
a. Thieno[3,4-c]pyrrole Sulfonamide ()
- Structure: A thienopyrrole fused with a sulfonamide-ethyl group and acetamide.
- Comparison: The thienopyrrole core introduces aromaticity and rigidity compared to the target’s pyrrole ring. The sulfonamide positioning (ethyl vs. direct attachment) may influence electronic properties and binding affinity.
b. Perfluoroalkane Sulfonamides ()
- Structure : Include perfluorinated alkyl chains linked to sulfonamide groups.
- Comparison: These compounds are designed for industrial applications (e.g., surfactants) due to their fluorinated chains. The target compound’s non-fluorinated, aromatic substituents suggest a focus on pharmaceutical or agrochemical uses.
Data Table: Key Comparative Properties
Biological Activity
N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound has gained attention in pharmacological research due to its diverse biological activities, which are primarily attributed to its unique structural features, including a pyrrole ring and sulfonyl group.
- Molecular Formula : C28H27N3O6S2
- Molecular Weight : 565.66 g/mol
- CAS Number : Not specifically listed, but related compounds have been cataloged under various identifiers.
The biological activity of this compound is thought to arise from its ability to interact with specific biological targets, including enzymes and receptors. The presence of the sulfonamide group is particularly noteworthy, as sulfonamides are known for their antibacterial properties and ability to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
Biological Activities
-
Antimicrobial Activity :
- Sulfonamide derivatives have been extensively studied for their antibacterial properties. The structural components of this compound suggest potential efficacy against a range of bacterial strains, particularly Gram-positive bacteria.
-
Anticancer Potential :
- Preliminary studies indicate that similar compounds exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer cell lines warrant further investigation.
-
Anti-inflammatory Effects :
- Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This could position this compound as a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound:
Future Directions
The biological activity of this compound remains an area ripe for exploration. Future research should focus on:
- In vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : To elucidate the pathways through which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) Analysis : To optimize the compound for enhanced efficacy and reduced toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
